The Ortho-Methoxy Effect: Physicochemical Profiling and Synthetic Utility of N-(2-Methoxyphenyl)guanidine
The Ortho-Methoxy Effect: Physicochemical Profiling and Synthetic Utility of N-(2-Methoxyphenyl)guanidine
[1]
Executive Summary
N-(2-Methoxyphenyl)guanidine (often abbreviated as 2-MeO-Ph-Guanidine) represents a critical structural motif in medicinal chemistry, serving as both a privileged pharmacophore and a versatile synthetic intermediate.[1][2][3][4] Unlike simple alkyl guanidines, the attachment of the guanidine moiety to an ortho-substituted aromatic ring introduces unique electronic and steric constraints. This guide dissects the molecule’s dual nature: its role as a cation-mimic in ion channel blockers (specifically NMDA receptors) and its utility as a dinucleophile in the construction of nitrogenous heterocycles.
Part 1: Physicochemical Architecture
The physicochemical behavior of N-(2-Methoxyphenyl)guanidine is defined by the interplay between the highly basic guanidine group and the electron-rich, yet sterically demanding, o-anisyl ring.[1]
Basicity and Protonation State
While aliphatic guanidines exhibit a
-
Estimated
: ~10.5 – 11.0 (Conjugate Acid)[1] -
Physiological State: At pH 7.4, the molecule exists almost exclusively (>99.9%) as the guanidinium cation.
-
The "Ortho" Effect: The 2-methoxy substituent plays a subtle but critical role. Through the Mesomeric Effect (+M) , it donates electron density to the ring, potentially raising the
slightly compared to unsubstituted phenylguanidine. However, the Inductive Effect (-I) of the oxygen atom withdraws density. -
Intramolecular H-Bonding: In the neutral tautomer, an intramolecular hydrogen bond can form between the methoxy oxygen and a guanidine hydrogen, stabilizing specific conformations. This is disrupted upon protonation, but it influences the lipophilicity of the free base.
Tautomeric Equilibrium
Understanding tautomerism is vital for ligand-receptor docking simulations.
-
Solid State/Salt: Exists as the symmetrical guanidinium cation (
-like symmetry if unsubstituted, but distorted by the methoxy group).[1] -
Solution (Free Base): The imine double bond can migrate. The form where the double bond is conjugated with the phenyl ring (anilinic nitrogen) is generally less favored than the form where the double bond is on the terminal nitrogen, preserving the aromaticity of the ring and the basicity of the
nitrogen.
Solubility Profile
| Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Notes |
| Water | Low (< 1 mg/mL) | High (> 50 mg/mL) | Salt formation breaks crystal lattice energy.[1] |
| DMSO | High | High | Standard solvent for bio-assays. |
| Ethanol | Moderate | Moderate | Useful for recrystallization. |
| DCM | High | Low | Used for extraction of the free base. |
Part 2: Synthetic Methodologies
We present two distinct protocols: one for bulk preparation (cost-effective) and one for precision medicinal chemistry (high purity/mild conditions).[1]
Protocol A: The Cyanamide Route (Bulk/Industrial)
Best for: Large scale synthesis where harsh thermal conditions are tolerable.[1]
Mechanism: Nucleophilic attack of the aniline nitrogen on the electrophilic cyanamide carbon, followed by proton transfer.
Reagents:
-
Cyanamide (50% aq.[6] solution) [1.5 equiv]
-
Conc. HCl [1.0 equiv]
Step-by-Step:
-
Salt Formation: Dissolve 2-methoxyaniline in ethanol. Add conc. HCl dropwise to form the hydrochloride salt in situ.
-
Addition: Add the cyanamide solution.
-
Reflux: Heat the mixture to reflux (
C) for 16–24 hours. The reaction is driven by the entropy of the system and the stability of the resulting guanidinium salt. -
Workup: Cool to
C. The product often precipitates as the hydrochloride salt. -
Purification: Filter the solid. Recrystallize from Ethanol/Ether to remove unreacted aniline (which is toxic).
Protocol B: The Guanylpyrazole Route (Precision MedChem)
Best for: Late-stage functionalization or when avoiding strong acids.[1]
Mechanism: 1H-Pyrazole-1-carboxamidine acts as a guanylating agent.[1] The pyrazole is a superior leaving group compared to ammonia (used in S-methylisothiourea methods).
Reagents:
-
2-Methoxyaniline [1.0 equiv][1]
-
1H-Pyrazole-1-carboxamidine HCl [1.0 equiv][1]
-
DIPEA (Diisopropylethylamine) [1.2 equiv][1]
-
DMF or Acetonitrile (Solvent)[1]
Step-by-Step:
-
Dissolution: Dissolve the aniline and the guanylating agent in DMF (0.5 M concentration).
-
Base Addition: Add DIPEA to scavenge the HCl and activate the aniline nucleophile.
-
Reaction: Stir at
C for 4-8 hours. -
Monitoring: Monitor by LC-MS (Look for M+1 = 166.1).
-
Isolation: Evaporate solvent. Triturate the residue with cold diethyl ether to remove the pyrazole byproduct.
Visualization: Synthetic Pathways
Figure 1: Comparison of Bulk (Cyanamide) vs. Precision (Pyrazole) synthetic routes.[1]
Part 3: Medicinal Chemistry Utility[6]
Ion Channel Blockade (NMDA Receptors)
The N-(2-methoxyphenyl)guanidine scaffold acts as a cation mimic .[1] In the NMDA receptor, the magnesium ion (
-
Mechanism: The protonated guanidinium group binds deep within the ion channel pore (PCP site).
-
Steric Fit: The ortho-methoxy group provides bulk that prevents the molecule from passing through the channel, effectively "plugging" it. This is similar to the mechanism of Aptiganel (Cerestat).
-
Electronic Repulsion: The positive charge repels incoming
and ions.
Heterocycle Synthesis (The "Dinucleophile" Role)
For drug discovery, this molecule is a precursor to 2-amino-quinazolines and 2-amino-pyrimidines .[1]
-
Reaction: Condensation with 1,3-dicarbonyls (e.g., acetylacetone) or
-ketoesters.[1] -
Significance: This converts the flexible guanidine into a rigid bicyclic or monocyclic aromatic system, locking the pharmacophore into a specific conformation for kinase inhibition (e.g., CDK or VEGFR inhibitors).
Visualization: Pharmacophore Interactions
Figure 2: Pharmacophore mapping of the guanidine ligand within the NMDA receptor pore.[1]
References
-
Synthesis via Cyanamide: BenchChem Application Notes. "Protocols for Cyanamide-Mediated Condensation Reactions." Link[1]
-
NMDA Receptor Antagonism: Van Laere, K., et al. "Binding characterization of N-(2-chloro-5-thiomethylphenyl)-N'-(3-methoxyphenyl)-N'-methylguanidine (GMOM)."[1] Journal of Neurochemistry. Link
-
Guanidine Physicochemical Properties: FooDB / HMDB. "Guanidine Chemical Profile and pKa Data." Link
-
Modern Guanylation Reagents: Bernatowicz, M. S., et al. "1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis." Journal of Organic Chemistry. Link[1]
-
pKa of Aryl Guanidines: Leito, I., et al. "Substituent effects on the basicity (pKa) of aryl guanidines." New Journal of Chemistry. Link[1]
Sources
- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. N,N'-Bis(2-methoxyphenyl)guanidine | C15H17N3O2 | CID 22648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations - China Chemical Manufacturer [longchangextracts.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
